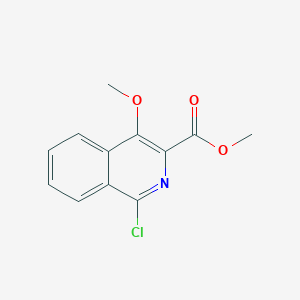

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . It is an isoquinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate typically involves the chlorination of 4-methoxyisoquinoline-3-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products:

Substitution Reactions: Products include various substituted isoquinoline derivatives depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of isoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties due to its structural characteristics .

Neuroprotective Effects

Research indicates that isoquinoline compounds can have neuroprotective effects. This compound may contribute to the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cyclization, makes it valuable in the creation of diverse chemical entities .

Catalytic Applications

The compound has been explored in catalytic processes, particularly in C-H functionalization reactions. These reactions are crucial for the development of new synthetic methodologies that allow for the efficient construction of carbon-carbon bonds. This compound can act as a catalyst or a reagent in these transformations, enhancing reaction yields and selectivity .

Data Tables

The following table summarizes key studies on the applications of this compound:

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics. This suggests a potential role for this compound in developing new cancer therapies.

Case Study 2: Neuroprotective Mechanism Exploration

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound showed a marked reduction in cell death and improved mitochondrial function, highlighting its therapeutic potential for neurodegenerative diseases.

Wirkmechanismus

The mechanism by which Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules such as proteins and nucleic acids . The chlorine atom can participate in covalent bonding with nucleophilic sites on these macromolecules, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

- Methyl 1-chloroisoquinoline-3-carboxylate

- Methyl 4-methoxyisoquinoline-3-carboxylate

- Methyl 1-bromo-4-methoxyisoquinoline-3-carboxylate

Comparison: Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate is unique due to the presence of both a chlorine atom and a methoxy group on the isoquinoline ring . This combination imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, the methoxy group can enhance lipophilicity, potentially improving cell membrane permeability . The chlorine atom, on the other hand, can participate in specific covalent interactions with biological targets .

Biologische Aktivität

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate (CAS Number: 170621-96-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C12H10ClN\O3

- Molecular Weight : Approximately 251.67 g/mol

- Structural Features : The compound features a methoxy group at the 4-position and a carboxylate ester at the 3-position, with chlorine substitution at the 1-position, which may enhance its reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, it has been studied for its ability to inhibit prolyl hydroxylase domain enzymes, which play crucial roles in hypoxia signaling pathways. This inhibition can stabilize hypoxia-inducible factors (HIFs), potentially leading to therapeutic effects in conditions like cancer and anemia.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown promising activity against various cancer cell lines, including human colon carcinoma HT29 cells. The compound's derivatives have also been evaluated for their anti-proliferative effects, indicating its potential as a lead compound in cancer therapy .

Case Studies and Research Findings

- Inhibition of Tankyrases : A study evaluated a series of isoquinoline derivatives, including this compound, for their ability to inhibit tankyrases—enzymes implicated in cancer cell proliferation. The findings suggested that certain derivatives displayed high selectivity and potency against tankyrases, correlating with reduced cell viability in cancer models .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at various positions on the isoquinoline ring significantly influenced biological activity. Substitutions at the 1-position were particularly noted for enhancing enzyme inhibition capabilities .

- Mechanisms of Action : The compound's mechanism of action involves modulation of apoptotic pathways and interference with cellular signaling mechanisms. Research demonstrated that it could activate procaspase-3, promoting apoptosis in cancer cells—an essential feature for anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at 1-position; methoxy at 4-position | Significant enzyme inhibition; anticancer properties |

| Methyl 4-Hydroxyisoquinoline-3-Carboxylate | Hydroxyl at 4-position | Antimicrobial and anticancer activity; inhibits prolyl hydroxylase |

| Methyl 1-Bromo-4-Hydroxyisoquinoline-3-Carboxylate | Bromine at 1-position | Similar enzyme inhibition; potential for therapeutic applications |

Eigenschaften

IUPAC Name |

methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-10-7-5-3-4-6-8(7)11(13)14-9(10)12(15)17-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIANOGWCACLOPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C2=CC=CC=C21)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170621-96-2 |

Source

|

| Record name | methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.